molecular formula C26H36Cl2N2O4 B1665211 Alestramustine CAS No. 139402-18-9

Alestramustine

Cat. No.: B1665211
CAS No.: 139402-18-9
M. Wt: 511.5 g/mol
InChI Key: NRUFLTXGIPFVSH-KBVRNWHJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Alestramustine is synthesized by esterifying estramustine with L-alanine. The process involves the reaction of estradiol with bis(2-chloroethyl)carbamate to form estramustine, which is then esterified with L-alanine to produce this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to prevent contamination and degradation of the compound .

Chemical Reactions Analysis

Types of Reactions: Alestramustine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Alestramustine has several scientific research applications, including:

    Chemistry: Used as a model compound to study esterification and carbamate formation reactions.

    Biology: Investigated for its effects on microtubule-associated proteins and β-tubulin.

    Medicine: Explored as a potential chemotherapeutic agent for treating hormone-sensitive cancers such as prostate and breast cancer.

    Industry: Utilized in the development of new cytostatic agents and estrogen derivatives.

Mechanism of Action

Alestramustine acts as a prodrug to estramustine, which is a combination of estradiol and nitrogen mustard. The nitrogen mustard component alkylates DNA and other cellular components, causing DNA strand breaks and misscoding events. This leads to apoptosis and cell death. The estrogen component allows selective concentration in estrogen receptor-positive cells, such as those in the prostate and breast .

Comparison with Similar Compounds

Uniqueness: this compound’s uniqueness lies in its dual action as both an estrogen and a cytostatic agent. This dual functionality allows it to target hormone-sensitive cancers more effectively by combining the properties of estradiol and nitrogen mustard .

Properties

CAS No.

139402-18-9

Molecular Formula

C26H36Cl2N2O4

Molecular Weight

511.5 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] (2S)-2-aminopropanoate

InChI

InChI=1S/C26H36Cl2N2O4/c1-16(29)24(31)34-23-8-7-22-21-5-3-17-15-18(33-25(32)30(13-11-27)14-12-28)4-6-19(17)20(21)9-10-26(22,23)2/h4,6,15-16,20-23H,3,5,7-14,29H2,1-2H3/t16-,20+,21+,22-,23-,26-/m0/s1

InChI Key

NRUFLTXGIPFVSH-KBVRNWHJSA-N

Isomeric SMILES

C[C@@H](C(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl)C)N

SMILES

CC(C(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl)C)N

Canonical SMILES

CC(C(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl)C)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alestramustine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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